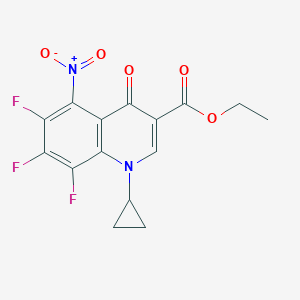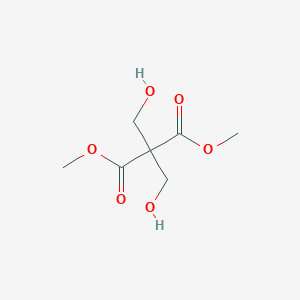
Dimethyl 2,2-bis(hydroxymethyl)malonate
Vue d'ensemble
Description
Dimethyl 2,2-bis(hydroxymethyl)malonate is a specialty chemical . It is used as a reagent for preparing 1,3-dioxanes from acetals, aldehydes, and ketones .
Synthesis Analysis
The synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate involves several methods. One method uses toluene-4-sulfonic acid in toluene for 2 hours with heating, yielding a 60% product . Another method uses triethylamine in tetrahydrofuran and 1,4-dioxane with water, yielding a 91% product . Other methods involve the use of potassium carbonate in water, sodium hydrogencarbonate in water, and triethylamine in 1,4-dioxane .
Molecular Structure Analysis
The molecular formula of Dimethyl 2,2-bis(hydroxymethyl)malonate is C7H12O6 .
Chemical Reactions Analysis
Dimethyl 2,2-bis(hydroxymethyl)malonate is used extensively in the synthesis of various compounds. It is a common reagent for organic synthesis .
Physical And Chemical Properties Analysis
Dimethyl 2,2-bis(hydroxymethyl)malonate has a molecular weight of 192.17 . It has a density of 1.3±0.1 g/cm^3, a boiling point of 327.0±37.0 °C at 760 mmHg, and a flash point of 131.5±20.0 °C .
Applications De Recherche Scientifique
Preparation of 1,3-Dioxanes
Dimethyl 2,2-bis(hydroxymethyl)malonate is used as a reagent for preparing 1,3-dioxanes from acetals, aldehydes, and ketones . 1,3-Dioxanes are cyclic ethers that are commonly used as solvents and as intermediates in various chemical reactions.
Intermediate for Ester Preparation
This compound is also used as an intermediate for the preparation of substituted malonic, acrylic, and isobutyric esters . These esters have a wide range of applications in the chemical industry, including the production of plastics, resins, and pharmaceuticals.
Conversion to Dienophiles
Dimethyl 2,2-bis(hydroxymethyl)malonate can be converted to useful dienophiles, such as α-bromomethylacrylic acid and its ethyl ester . Dienophiles are used in Diels-Alder reactions, a type of cycloaddition reaction that is widely used in organic synthesis.
Synthesis of Bis(bromomethyl)acetic Acid
Another application of this compound is its conversion to bis(bromomethyl)acetic acid and its methyl ester . These compounds are useful intermediates in organic synthesis.
Gene Therapy
In the field of gene therapy, dendrimers derived from 2,2-bis(hydroxymethyl)propanoic acid (b-HMPA), which is structurally similar to Dimethyl 2,2-bis(hydroxymethyl)malonate, are extensively studied for nonviral gene delivery . These dendrimers are particularly attractive due to their degradability in vivo .
Biomedical Applications
Dendrimers derived from b-HMPA are successful in several biomedical applications . They are highly branched, nanosized synthetic polymers characterized by a globular structure, low polydispersity index, presence of internal cavities, and a large number of peripheral functional groups exploitable to bind cationic moieties .
Mécanisme D'action
Target of Action
Dimethyl 2,2-bis(hydroxymethyl)malonate is a reagent used in the synthesis of various compounds . The primary targets of this compound are acetals, aldehydes, and ketones . These targets play a crucial role in many biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets (acetals, aldehydes, and ketones) to prepare 1,3-dioxanes . This interaction involves a series of chemical reactions that result in the formation of new bonds and the breaking of old ones, leading to the creation of 1,3-dioxanes.
Biochemical Pathways
Given its role in the synthesis of 1,3-dioxanes from acetals, aldehydes, and ketones , it can be inferred that it plays a part in the metabolic pathways involving these compounds.
Result of Action
The molecular and cellular effects of Dimethyl 2,2-bis(hydroxymethyl)malonate’s action primarily involve the synthesis of 1,3-dioxanes from acetals, aldehydes, and ketones . This synthesis could potentially influence various biochemical processes, given the role of these compounds in metabolism.
Propriétés
IUPAC Name |
dimethyl 2,2-bis(hydroxymethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-12-5(10)7(3-8,4-9)6(11)13-2/h8-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILECYJGFXOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2-bis(hydroxymethyl)malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




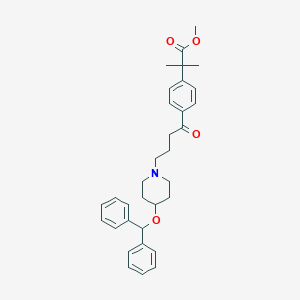
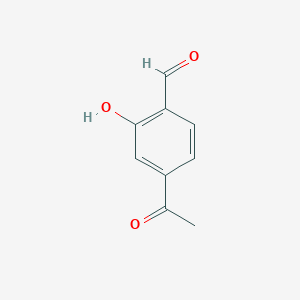
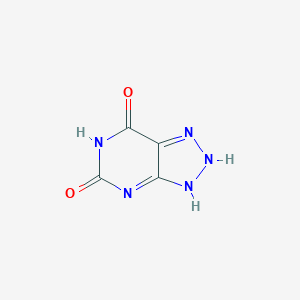
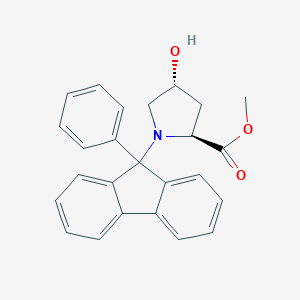
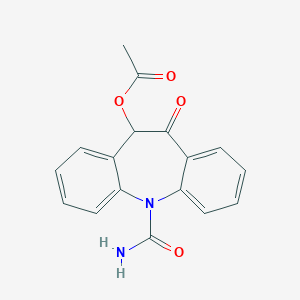
![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)


![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)


![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)
